molecular formula C6H10Br2N2S B2368965 2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide CAS No. 2060006-12-2

2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide

Cat. No.: B2368965
CAS No.: 2060006-12-2
M. Wt: 302.03
InChI Key: PKNNIKRXFXZOIT-UHFFFAOYSA-N
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Description

2-Methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide is a chemical compound with the CAS Number: 2060006-12-2 . It has a molecular weight of 302.03 . The compound is a brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2S.2BrH/c1-4-8-5-2-7-3-6(5)9-4;;/h7H,2-3H2,1H3;2*1H . This indicates the presence of a pyrrolo[3,4-d]thiazole ring with a methyl group attached .


Physical And Chemical Properties Analysis

The compound is a brown solid . The molecular weight of the compound is 302.03 .

Scientific Research Applications

Cycloaddition Reactions

  • The compound has been explored in cycloaddition reactions, acting as a thiocarbonyl ylide with electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes, indicating its potential in synthetic organic chemistry (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).

Synthesis of Pyrrolo[2,3-d]thiazoles

  • Research has demonstrated methods to derive Pyrrolo[2,3-d]thiazoles from o-aminoalkynylthiazoles, highlighting the compound's utility in the synthesis of structurally varied molecules (Koolman, Heinrich, & Reggelin, 2010).

Rotational Isomerism Studies

  • Studies on rotational isomerism of pyrrolo[2,1-b]thiazole derivatives, including the 2-methyl variant, offer insights into molecular dynamics and structure, which can be critical in pharmaceutical and material sciences (Brindley, Gillon, & Meakins, 1986).

Novel Synthesis Approaches

Chiral Pyrrolo[1,2-c]thiazoles Synthesis

  • Research into the intramolecular dipolar cycloaddition of münchnones has led to the synthesis of chiral pyrrolo[1,2-c]thiazole derivatives, which is significant for developing chiral molecules in pharmaceuticals (Pinho e Melo et al., 2002).

Stepwise Cycloaddition Reaction

  • The compound is also involved in the stepwise cycloaddition reaction of N-phenacylbenzothiazolium bromides with nitroalkenes, leading to various pyrrolo[2,1-b]thiazoles, demonstrating its versatility in chemical reactions (Jin, Sun, Yang, & Yan, 2017).

Decarboxylation of Pyruvate

  • The compound has been studied in the context of decarboxylation of pyruvate, suggesting its potential role in understanding biochemical pathways (Yount & Metzler, 1959).

Schiff Bases Synthesis

Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.2BrH/c1-4-8-5-2-7-3-6(5)9-4;;/h7H,2-3H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNNIKRXFXZOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CNC2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060006-12-2
Record name 2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide
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